5-(4-Fluorophenyl)-2-methoxypyridin-3-amine chemical properties and structure
An In-depth Technical Guide to 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine is a high...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-(4-Fluorophenyl)-2-methoxypyridin-3-amine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. As a substituted aminopyridine, it serves as a crucial structural motif and versatile synthetic intermediate in the development of novel therapeutic agents. The strategic placement of its functional groups—an amine, a methoxy group, and a fluorophenyl substituent—on the pyridine core imparts a unique combination of electronic properties and steric features. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, established analytical methodologies, and its emerging role as a key building block in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.
Introduction to the Aminopyridine Scaffold
Aminopyridines are a class of aromatic amines that form the backbone of numerous biologically active compounds.[1] The nitrogen atom in the pyridine ring, combined with the exocyclic amino group, provides key hydrogen bonding capabilities and influences the overall basicity and polarity of the molecule.[2] These features are critical for molecular recognition and binding to biological targets like enzymes and receptors.[2] The presence of additional substituents, such as the methoxy and fluorophenyl groups in the title compound, allows for fine-tuning of properties like lipophilicity, metabolic stability, and target binding affinity, making this scaffold a valuable asset in drug discovery programs.[3]
The structure of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine is characterized by a central pyridine ring substituted at the 2, 3, and 5 positions.
Position 2: A methoxy (-OCH₃) group, which acts as an electron-donating group through resonance, influencing the electron density of the pyridine ring.[3]
Position 3: A primary amine (-NH₂) group, which is a key site for further chemical modification and a critical hydrogen bond donor for biological interactions.[1]
Position 5: A 4-fluorophenyl group, a common substituent in medicinal chemistry that can enhance binding affinity through various interactions and improve metabolic stability.
The spatial arrangement of these groups creates a distinct electronic and steric profile that is leveraged in the design of targeted therapies.
Spectroscopic data (NMR, IR, MS) for 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine Introduction In the landscape of modern drug discovery and materials science, the precise structural elucid...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine is a heterocyclic compound featuring a substituted aminopyridine core, a structure prevalent in pharmacologically active molecules. Its unique arrangement of a methoxy group, a primary amine, and a fluorophenyl substituent on a pyridine ring presents a distinct spectroscopic fingerprint.
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine. As direct experimental data for this specific molecule is not widely published, this document serves as an expert-level predictive guide. By deconstructing the molecule into its constituent functional groups and drawing upon established principles of spectroscopy, we will build a detailed, validated framework for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers and scientists who have synthesized this compound and require a robust methodology for confirming its identity and purity.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is critical for unambiguous spectral assignment. The structure of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine is presented below with the standard IUPAC numbering for the pyridine ring and primed numbers for the phenyl substituent.
Caption: Standard workflow for NMR spectroscopic analysis.
Protocol Steps:
Sample Preparation: Accurately weigh 10-15 mg of the synthesized compound. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware that the amine protons will likely exchange more slowly and may appear sharper.
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm centered at 8 ppm is typically sufficient.
¹³C and DEPT Acquisition: Following proton acquisition, acquire a ¹³C spectrum with proton decoupling. Subsequently, run a DEPT-135 experiment to aid in the assignment of carbon multiplicities.
Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (CDCl₃ at 77.16 ppm). Integrate the proton signals and assign all peaks based on chemical shift, multiplicity, and DEPT-135 data.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine will be dominated by absorptions from the N-H, C-H, C=N, C=C, and C-O bonds.
N-H Vibrations: As a primary aromatic amine, the molecule is expected to show two distinct N-H stretching bands corresponding to the asymmetric and symmetric vibrations. [1][2][3]A strong N-H bending (scissoring) vibration is also a key diagnostic peak around 1600 cm⁻¹.
[4]* Aromatic Region: The region between 1600 and 1450 cm⁻¹ will contain several sharp bands due to the C=C and C=N stretching vibrations of the two aromatic rings.
Fingerprint Region: This region (<1400 cm⁻¹) will be complex but highly informative. The strong C-N stretch of the aromatic amine and the characteristic asymmetric C-O stretch of the aryl ether are crucial for confirmation. [1]The C-F stretch also gives a strong, characteristic band. The out-of-plane bending vibrations can provide information about the substitution pattern of the aromatic rings.
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid samples.
Protocol Steps:
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
Molecular Formula: C₁₂H₁₁FN₂O
Exact Mass: 218.0855
Nominal Molecular Weight: 218
Molecular Ion (M⁺•): m/z 218 (Expected to be a prominent peak)
Table 4: Predicted Key Fragments in EI-MS
m/z (Proposed)
Loss
Fragment Identity
Plausibility
203
-CH₃•
[M - CH₃]⁺
High
190
-CO
[M - CO]⁺ (from methoxy)
Medium
189
-CHO•
[M - CHO]⁺
High
122
-C₅H₃FN
Phenyl fragment related ions
Medium
| 95 | -C₆H₄F | Fluorophenyl radical | High |
Expertise & Causality:
The fragmentation of pyridine and its derivatives under electron ionization is well-studied. [5][6]For 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine, the molecular ion is expected to be relatively stable due to the aromatic systems.
Alpha-Cleavage: The most likely initial fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable cation at m/z 203.
Loss of Neutral Molecules: Subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment is a common pathway for methoxy-substituted aromatics.
Ring Cleavage: Fragmentation of the pyridine or phenyl rings can occur, but often requires higher energy. The bond between the two rings (C5-C1') could cleave, leading to fragments corresponding to each ring system. The stability of the fluorophenyl cation (m/z 95) makes this a likely fragment.
Caption: Plausible EI-MS fragmentation pathways for the target molecule.
Experimental Protocol for MS Data Acquisition (EI-MS)
Protocol Steps:
Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via a direct insertion probe or, if coupled with GC, via injection.
Ionization: Use a standard electron ionization (EI) energy of 70 eV. This provides reproducible fragmentation patterns that are comparable to library data.
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to identify key losses and confirm that they are consistent with the proposed structure. For definitive confirmation, high-resolution mass spectrometry (HRMS) should be used to verify the elemental composition of the molecular ion and key fragments.
Conclusion
The structural confirmation of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a robust, predictive framework based on established spectroscopic principles and data from analogous structures. The ¹H and ¹³C NMR spectra, with characteristic fluorine couplings, will define the carbon-hydrogen framework. IR spectroscopy will confirm the presence of key functional groups, particularly the primary amine and aryl ether moieties. Finally, mass spectrometry will verify the molecular weight and provide corroborating structural evidence through predictable fragmentation patterns. By following the detailed protocols and using the predictive data herein, researchers can confidently and accurately characterize this novel compound.
References
Columbia University. IR Spectroscopy Tutorial: Amines. [Link]
CSIRO Publishing. Spectral and structural studies of 4-aminopyridines substituted at the 4-nitrogen atom. Australian Journal of Chemistry. [Link]
PMC. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. [Link]
Lupine Publishers. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]
ResearchGate. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. [Link]
CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]
Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]
Illinois State University. Infrared Spectroscopy. [Link]
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
ResearchGate. 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. [Link]
Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]
MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]
ResearchGate. Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. [Link]
AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]
Synthesis of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine and Its Derivatives for Drug Discovery
An In-depth Technical Guide: Introduction: The Strategic Importance of the 3-Amino-5-Arylpyridine Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structur...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide:
Introduction: The Strategic Importance of the 3-Amino-5-Arylpyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyridine ring is a cornerstone of many pharmaceuticals, valued for its stability, hydrogen bonding capabilities, and role as a versatile synthetic intermediate[1]. When substituted with aryl and amino groups, it forms scaffolds like 3-amino-5-arylpyridine, which serve as foundational building blocks for developing novel therapeutic agents targeting diseases from cancer to gout[2].
This guide provides a comprehensive technical overview of the synthesis of a specific, high-value scaffold: 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine . We will dissect the core synthetic strategies, focusing on the causality behind experimental choices in palladium-catalyzed cross-coupling reactions—the workhorse of modern drug discovery. This document is designed to equip researchers with the foundational knowledge and practical protocols needed to construct this molecule and its diverse analogs efficiently and reliably.
Core Synthetic Strategy: A Retrosynthetic Analysis
To devise a robust synthetic plan, we begin by deconstructing the target molecule. The structure of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine presents two primary strategic bond disconnections, which in turn suggest two powerful and complementary synthetic pathways.
The key disconnections are:
C(sp²)-N Bond: The bond between the pyridine C3 position and the nitrogen of the amine. This disconnection points directly to a C-N cross-coupling reaction, such as the Buchwald-Hartwig amination.
C(sp²)-C(sp²) Bond: The bond between the pyridine C5 position and the 4-fluorophenyl ring. This suggests a C-C cross-coupling reaction, with the Suzuki-Miyaura coupling being the most prominent method.
These disconnections illuminate two primary forward-synthetic approaches: a Late-Stage Amination pathway, where the aryl group is installed first, and a Late-Stage Arylation pathway, which begins with a pre-aminated pyridine core.
Caption: Retrosynthetic analysis of the target scaffold.
Pathway A: The Late-Stage Amination Strategy
This robust pathway involves first constructing the biaryl core via Suzuki coupling, followed by the installation of the key amine functionality using Buchwald-Hartwig amination. This approach is often preferred for library synthesis as it allows for late-stage diversification of the amine component.
Step 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex[3]. Its tolerance for a wide range of functional groups makes it ideal for complex molecule synthesis[3].
Causality of Experimental Choices:
Substrates: A common starting point is a di-halogenated pyridine, such as 5-bromo-3-iodo-2-methoxypyridine. The differential reactivity of the C-I vs. C-Br bond allows for selective coupling at the C3 or C5 position. However, for this specific target, starting with a commercially available 5-bromo-2-methoxypyridine and introducing the 3-amino group precursor (e.g., a nitro group) before coupling is also a viable strategy. For this guide, we will focus on coupling 5-bromo-2-methylpyridin-3-amine as a representative example that can be adapted[3][4].
Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a highly effective and commercially available catalyst for this transformation. It readily undergoes oxidative addition with the aryl bromide[3].
Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle[3].
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. The water is essential for dissolving the inorganic base, while the dioxane solubilizes the organic components[3][5].
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
This protocol is adapted from established methodologies for coupling aryl halides[3][5].
Reaction Setup: In a round-bottom flask, combine the pyridine halide (e.g., 5-bromo-2-methoxypyridin-3-amine, 1.0 eq), the arylboronic acid (e.g., (4-fluorophenyl)boronic acid, 1.2 eq), and a base (e.g., K₃PO₄, 2.0 eq).
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
Heating: Heat the reaction mixture to 85-95 °C and stir vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-2-methoxypyridin-3-amine.
Step 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds from aryl halides (or triflates) and amines[6][7]. This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals[8].
Causality of Experimental Choices:
Substrate: The aryl halide produced in the previous step (e.g., 3-bromo-5-(4-fluorophenyl)-2-methoxypyridine). Aryl bromides are generally excellent substrates for this reaction.
Amine Source: To install a primary -NH₂ group, direct coupling with ammonia is possible but can be challenging. More commonly, an "ammonia equivalent" such as benzophenone imine or lithium bis(trimethylsilyl)amide is used, followed by hydrolysis to reveal the primary amine[7][9].
Catalyst/Ligand System: The choice of ligand is critical for success. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the reductive elimination steps. Common choices include BINAP, Xantphos, or specialized Buchwald ligands like BrettPhos[10]. A palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is used.
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are common choices that deprotonate the amine without competing in the reaction[10].
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the basic and organometallic intermediates.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
This protocol is a generalized procedure based on established methods[10].
Reaction Setup: To an oven-dried flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), the palladium source (e.g., Pd(OAc)₂, 0.05 eq), the phosphine ligand (e.g., BINAP, 0.08 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
Solvent and Reagent Addition: Add anhydrous, degassed toluene. Then, add the amine or ammonia equivalent (1.5 eq).
Heating: Heat the mixture to 110 °C with vigorous stirring for 8-16 hours.
Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate.
Hydrolysis (if using an imine): If an ammonia equivalent like benzophenone imine was used, the resulting imine must be hydrolyzed. Dissolve the crude product in a solvent like THF and treat with aqueous acid (e.g., 2 M HCl) until the primary amine is formed.
Purification: Purify the crude product by silica gel column chromatography to obtain the final 3-aminopyridine derivative.
Pathway B: The Late-Stage Arylation Strategy
An alternative and equally powerful approach is to begin with a pyridine ring that already contains the 3-amino and 2-methoxy functionalities and perform the Suzuki coupling as the final key step. This strategy leverages the availability of precursors like 5-bromo-2-methoxypyridin-3-amine [11].
Causality and Key Considerations:
Orthogonality: This approach is effective because the Suzuki coupling conditions are generally compatible with the free amine and methoxy groups on the pyridine ring.
Catalyst Choice: While standard catalysts like Pd(PPh₃)₄ are effective, the free amine group can potentially coordinate to the palladium center. In some cases, using catalysts with more sterically demanding ligands can prevent this and improve reaction efficiency[3].
Protecting Groups: If the amine proves problematic, it can be temporarily protected as an acetamide. The Suzuki coupling is performed on the protected intermediate, followed by deprotection to reveal the final product. This adds steps but can significantly improve yields and purity[4].
The experimental protocol for this pathway is identical to Protocol 1 , with the key difference being the choice of the starting pyridine halide.
Synthesis of Analogs and Derivatives
The true power of these synthetic pathways lies in their adaptability for creating extensive libraries of analogs for structure-activity relationship (SAR) studies. By systematically modifying each component of the core scaffold, researchers can fine-tune the molecule's pharmacological properties.
Modification Target
Synthetic Strategy
Reagent Examples
Potential Impact
5-Aryl Group
Vary the boronic acid/ester in the Suzuki-Miyaura coupling.
Alters hydrogen bonding capacity, basicity, and steric profile. Can introduce new vectors for target engagement.
2-Methoxy Group
Start with a 2-chloropyridine precursor and react with different sodium alkoxides.
Sodium ethoxide, Sodium isopropoxide.
Fine-tunes solubility and metabolic stability. Can alter the conformation of the molecule.
Characterization of Products
Rigorous characterization is essential to confirm the identity and purity of all synthesized compounds. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms[13][14].
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition (via High-Resolution Mass Spectrometry, HRMS)[14].
Chromatography: High-Performance Liquid Chromatography (HPLC) to assess the purity of the final compound[13].
Conclusion
The synthesis of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine and its analogs is readily achievable through well-established and highly reliable synthetic methodologies. The strategic application of palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides a flexible and powerful platform for constructing this valuable medicinal chemistry scaffold. By understanding the causality behind the choice of reagents and reaction conditions, researchers can efficiently generate diverse libraries of these compounds, accelerating the discovery and development of next-generation therapeutics.
References
5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed. [Link]
A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles - SciELO SA. [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]
Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine - ResearchGate. [Link]
The Buchwald–Hartwig Amination After 25 Years - University of Groningen. [Link]
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC. [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. [Link]
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - Acta Crystallographica Section E. [Link]
The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide) - MDPI. [Link]
The Summary of the Synthesis of Amines - Semantic Scholar. [Link]
Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation - Arkivoc. [Link]
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives - Springer. [Link]
The Emergence of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine: A Technical Guide for Advanced Drug Discovery
Abstract The confluence of privileged structural motifs in medicinal chemistry often heralds the arrival of novel molecular entities with significant therapeutic potential. This guide provides an in-depth technical overv...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The confluence of privileged structural motifs in medicinal chemistry often heralds the arrival of novel molecular entities with significant therapeutic potential. This guide provides an in-depth technical overview of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine , a compound that marries the well-established pharmacophores of the aminopyridine core and the 4-fluorophenyl group. While detailed experimental data on this specific molecule remains nascent, its structural components suggest a rich pharmacological landscape for exploration. This document serves as a foundational resource for researchers in drug development, offering insights into its identification, a plausible synthetic route, analytical characterization, and prospective therapeutic applications, all grounded in established chemical principles and analogous structures.
Core Compound Identification
A precise understanding of a molecule's identity is the bedrock of reproducible scientific investigation. The compound is systematically identified as follows:
Caption: Chemical structure of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine.
Strategic Synthesis Pathway
The synthesis of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine can be strategically designed by retrosynthetic analysis, breaking the molecule down into readily available starting materials. A plausible and efficient approach involves a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyridine and phenyl rings, followed by functional group manipulations on the pyridine core.
The proposed synthetic workflow leverages a dihalopyridine as a versatile starting material, allowing for sequential and regioselective introduction of the required substituents.
Caption: Proposed synthetic workflow for 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine.
Detailed Experimental Protocol (Proposed)
Step 1: Nitration of 2,3-Dichloropyridine
To a stirred solution of fuming sulfuric acid at 0 °C, slowly add 2,3-dichloropyridine.
Add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
Allow the mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.
Cool the reaction mixture and pour it onto crushed ice.
Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dichloro-5-nitropyridine.
Step 2: Suzuki-Miyaura Coupling
In a reaction vessel, combine 2,3-dichloro-5-nitropyridine, 4-fluorophenylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2.0 equivalents).
Add a solvent system, typically a mixture of toluene, ethanol, and water.
Degas the mixture by bubbling argon through it for 15-20 minutes.
Heat the reaction mixture to reflux (around 90-100 °C) and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to obtain 3-chloro-5-(4-fluorophenyl)-2-nitropyridine.
Step 3: Nucleophilic Aromatic Substitution (SNAr) with Methoxide
Dissolve 3-chloro-5-(4-fluorophenyl)-2-nitropyridine in anhydrous methanol.
Add sodium methoxide (1.5 equivalents) portion-wise at room temperature.
Stir the reaction mixture at room temperature or gently heat to 50 °C until the starting material is consumed (monitored by TLC).[3]
Quench the reaction with water and remove the methanol under reduced pressure.
Extract the aqueous residue with dichloromethane.
Dry the organic layer, filter, and evaporate the solvent to yield 5-(4-fluorophenyl)-2-methoxy-3-nitropyridine.
Step 4: Reduction of the Nitro Group
Dissolve 5-(4-fluorophenyl)-2-methoxy-3-nitropyridine in ethanol or ethyl acetate.
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
Monitor the reaction until the complete disappearance of the starting material.
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to yield the final product, 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine.
Structural Elucidation and Characterization
The unambiguous characterization of the synthesized compound is critical. A combination of spectroscopic methods would be employed to confirm its identity and purity.
Technique
Expected Observations
¹H NMR
Aromatic protons of the pyridine and phenyl rings with characteristic chemical shifts and coupling constants. A singlet for the methoxy group protons and a broad singlet for the amine protons.
¹³C NMR
Distinct signals for all 12 carbon atoms, with chemical shifts influenced by their electronic environment (e.g., carbons attached to nitrogen, oxygen, and fluorine).
FT-IR
Characteristic absorption bands for N-H stretching of the primary amine, C-O stretching of the methoxy group, C-F stretching, and aromatic C-H and C=C/C=N stretching.
Mass Spec (HRMS)
A precise molecular ion peak corresponding to the exact mass of C₁₂H₁₁FN₂O, confirming the elemental composition.
Prospective Applications in Drug Development
The structural architecture of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine positions it as a compelling candidate for various therapeutic areas. This is predicated on the well-documented pharmacological activities of its constituent moieties.
The Aminopyridine Scaffold: A Privileged Heterocycle
Aminopyridines are a cornerstone in medicinal chemistry, present in numerous approved drugs.[3][4] Their biological activities are diverse, including:
Anticancer Properties: Many aminopyridine derivatives exhibit potent antitumor activity through various mechanisms, such as kinase inhibition.
Neurodegenerative Diseases: Certain aminopyridines have shown promise in models of Alzheimer's disease.[3]
Antimicrobial and Anti-inflammatory Effects: The aminopyridine core is found in drugs with antibacterial and anti-inflammatory properties.[3][4]
The 4-Fluorophenyl Motif: Enhancing Drug-like Properties
The introduction of a fluorine atom, particularly on a phenyl ring, is a widely used strategy in modern drug design. The 4-fluorophenyl group can confer several advantageous properties:
Metabolic Stability: The C-F bond is strong and resistant to metabolic degradation by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of a drug.
Enhanced Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.
Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity and pKa, which are critical for its absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Logical relationship of structural motifs to potential applications.
Safety and Handling
As with any novel chemical entity, 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine should be handled with appropriate care in a laboratory setting.
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-(4-Fluorophenyl)-2-methoxypyridin-3-amine represents a molecule of significant interest for the drug discovery community. Its synthesis is achievable through established and robust chemical transformations. The convergence of the pharmacologically active aminopyridine core and the beneficial properties of the 4-fluorophenyl group provides a strong rationale for its investigation across a spectrum of therapeutic targets. This guide offers a comprehensive starting point for researchers to unlock the potential of this promising chemical entity.
References
CAS No. 1214347-99-5. cas-ms.com. Available at: [Link]
Nucleophilic Aromatic Substitutions (NAS). YouTube. Available at: [Link]
Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]
Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355.
CAS No. 1308452-09-6. cas-ms.com. Available at: [Link]
Technical Review: Substituted 2-Methoxypyridin-3-amine Scaffolds in Kinase Discovery
Executive Summary The 2-methoxypyridin-3-amine core (CAS: 20265-38-7) has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors. Unlike its iso...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-methoxypyridin-3-amine core (CAS: 20265-38-7) has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors. Unlike its isomer 2-amino-3-methoxypyridine, this specific arrangement—an exocyclic amine at position 3 flanked by a methoxy group at position 2—provides a unique electronic and steric profile.
The 2-methoxy group serves two critical functions: it acts as a hydrogen bond acceptor in the hinge region of kinases (e.g., PI3K, mTOR) and functions as a metabolic shield, preventing rapid oxidation of the pyridine ring. Meanwhile, the 3-amino group provides a versatile vector for sulfonamide or amide coupling, enabling extension into the solvent-accessible front or back-pocket regions of the enzyme.
This technical guide details the synthetic architectures, stability considerations, and medicinal chemistry applications of substituted 2-methoxypyridin-3-amines, with a specific focus on the "Golden Intermediate" 5-bromo-2-methoxypyridin-3-amine .
Synthetic Architectures & Methodologies
The construction of substituted 2-methoxypyridin-3-amines typically follows a convergent route. The primary challenge is installing the 2-methoxy group regioselectively while preserving the 3-amino functionality (or its precursor).
The "Golden Intermediate" Pathway
The most robust route to the functionalized core involves Nucleophilic Aromatic Substitution (
Methoxylation: Regioselective displacement of the 2-bromide using sodium methoxide.
Functionalization: The remaining 6-bromide (or 5-bromide depending on the starting isomer) serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.
Diagram: Synthesis of Functionalized 2-Methoxypyridin-3-amines
Caption: Divergent synthesis starting from di-halogenated aminopyridines allows for independent modification of the aryl core and the amine vector.
Critical Regioselectivity Factors
In 2,6-dibromopyridin-3-amine, the C2 position is more electrophilic than C6 due to the inductive effect of the adjacent ring nitrogen and the resonance contribution of the 3-amino group (which donates density to C2, but the proximity to the electronegative nitrogen dominates for nucleophilic attack).
Expertise Note: Control of temperature is vital. At
C, bis-methoxylation can occur.[1] At C, the reaction may stall. The optimal window is often 80–90^\circ$C in dioxane/methanol mixtures.
Stability & Reactivity Profile
Acid-Catalyzed Demethylation
A common pitfall in handling 2-methoxypyridines is their susceptibility to acid-catalyzed hydrolysis, converting the pyridine to a 2-pyridone .
Mechanism: Protonation of the pyridine nitrogen increases the electrophilicity of the C2 carbon. A nucleophile (even water or bromide) can then attack the methyl group (S_N2) or the C2 carbon (S_NAr), leading to cleavage of the ether.
Protocol Adjustment: Avoid using strong aqueous acids (HCl, HBr) for workups. Use ammonium chloride (
) or phosphate buffers. If acidic deprotection of other groups (e.g., Boc) is required, use Trifluoroacetic acid (TFA) in dichloromethane (DCM) at C and quench immediately.
Quantitative Data: Substituent Effects
The following table summarizes the reactivity of the 3-amino group based on the electronic environment of the pyridine ring.
The 2-methoxypyridin-3-amine moiety is the structural anchor for Omipalisib (GSK2126458) , a potent dual PI3K/mTOR inhibitor.
Pharmacophore Analysis
In Omipalisib, the scaffold functions as follows:
2-Methoxy Group: Orients the molecule within the ATP-binding pocket, often displacing water molecules.
3-Sulfonamide Linker: The nitrogen of the sulfonamide forms a critical hydrogen bond with the hinge region (e.g., Val851 in PI3K
).
Pyridyl Ring: Provides a rigid spacer that directs the large quinoline tail into the affinity pocket.
Diagram: Pharmacophore Map of Omipalisib
Caption: The central role of the 2-methoxypyridin-3-amine core in orienting the inhibitor within the PI3K kinase domain.
Detailed Experimental Protocol
Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
A representative protocol for installing the sulfonamide "tail" onto the core.
Reagents:
5-Bromo-2-methoxypyridin-3-amine (1.0 eq)
2,4-Difluorobenzenesulfonyl chloride (1.2 eq)
Pyridine (anhydrous, Solvent/Base)
Dichloromethane (DCM) for workup
Step-by-Step Methodology:
Preparation: Charge a flame-dried round-bottom flask with 5-bromo-2-methoxypyridin-3-amine (4.04 g, 20 mmol) and dissolve in anhydrous pyridine (50 mL) under a nitrogen atmosphere.
Addition: Cool the solution to
C. Add 2,4-difluorobenzenesulfonyl chloride (3.22 mL, 24 mmol) dropwise over 15 minutes to control the exotherm.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 24 hours. Monitor by LC-MS for the disappearance of the amine (
).
Quench: Evaporate the bulk of the pyridine under reduced pressure. Resuspend the residue in water (100 mL) and stir vigorously for 1 hour.
Isolation: The product typically precipitates as a solid. Filter the precipitate.
Purification: Wash the filter cake with water (
mL) followed by cold hexane ( mL) to remove residual pyridine and sulfonyl chloride.
H NMR should show the diagnostic methoxy singlet at ppm and the disappearance of the broad signal.
References
Vertex Pharmaceuticals. (2010). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. National Institutes of Health. [Link]
Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent, Selective, and Orally Bioavailable Inhibitor of PI3K/mTOR. ACS Medicinal Chemistry Letters. [Link]
Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society. [Link]
Application Notes and Protocols for the Investigation of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine in Cancer Cell Line Studies
Introduction: Unveiling the Potential of a Novel Pyridine Derivative The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Small molecules that can selectively target pathways crucial...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Novel Pyridine Derivative
The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Small molecules that can selectively target pathways crucial for cancer cell survival and proliferation are of particular interest. The compound 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine incorporates several structural motifs—an aminopyridine core, a fluorophenyl group, and a methoxy substituent—that are prevalent in a multitude of biologically active compounds, including those with demonstrated anticancer properties. The aminopyridine and aminopyrimidine scaffolds, for instance, are considered "privileged structures" in medicinal chemistry and are known to act as bioisosteres of the purine ring, enabling them to interact with the ATP-binding sites of protein kinases.[1] Kinase deregulation is a well-established driver of oncogenesis, making kinase inhibitors a highly successful class of anticancer drugs.[1]
The incorporation of a fluorine atom can enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[2] Similarly, the methoxy group can influence the physicochemical properties and ligand-target interactions of a compound. While 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine is a novel compound with limited published data regarding its biological activity, its structural features suggest a strong potential for anticancer effects, possibly through the inhibition of key signaling kinases.
This document provides a comprehensive guide for researchers to systematically investigate the in vitro anticancer potential of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine. It outlines detailed protocols for evaluating its effects on cancer cell viability, apoptosis, and cell cycle progression, and for probing its mechanistic underpinnings through Western blot analysis of critical signaling pathways.
Hypothesized Mechanism of Action: A Kinase Inhibitor Targeting Pro-Survival Pathways
Given the prevalence of the aminopyridine scaffold in known kinase inhibitors, we hypothesize that 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine may exert its anticancer effects by inhibiting one or more protein kinases critical for tumor cell growth and survival. Two of the most frequently dysregulated signaling cascades in cancer are the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways regulate a multitude of cellular processes, including proliferation, survival, and apoptosis. Therefore, a logical starting point for the investigation of this compound is to assess its impact on these two key signaling networks.
Hypothesized signaling pathways targeted by the compound.
Protocols for In Vitro Evaluation
Compound Handling and Preparation
Proper handling and preparation of small molecule inhibitors are critical for obtaining reproducible results.
Reconstitution: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[3] Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine in high-purity DMSO. To ensure complete dissolution, vortexing or sonication may be necessary.[4][5]
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6][7] DMSO stock solutions are generally stable for up to 3 months at -20°C.[4]
Working Solutions: Prepare fresh dilutions of the compound in the appropriate cell culture medium for each experiment. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Cell Line Selection
The choice of cancer cell lines should be guided by the hypothesized mechanism of action. Since the PI3K/Akt/mTOR and MAPK/ERK pathways are frequently activated in a wide range of malignancies, a panel of cell lines from different cancer types is recommended for initial screening.
PTEN-null, leading to constitutive activation of the PI3K/Akt pathway.
A549
Lung Cancer
Harbors a KRAS mutation, leading to MAPK pathway activation.
HCT116
Colorectal Cancer
Features both KRAS and PIK3CA mutations.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9]
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[10] Incubate for 24 hours to allow for cell attachment.[3]
Compound Treatment: Prepare serial dilutions of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine in culture medium. For initial screening, a broad concentration range (e.g., 0.1 µM to 100 µM) is recommended.[10][11] Add 100 µL of the diluted compound to the respective wells. Include vehicle control wells.
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][12]
Protocol:
Cell Treatment: Seed cells in 6-well plates and treat with 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine at concentrations around the determined IC50 value for 24-48 hours.
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[1]
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[12]
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Population
Annexin V
Propidium Iodide (PI)
Viable Cells
Negative
Negative
Early Apoptotic Cells
Positive
Negative
Late Apoptotic/Necrotic Cells
Positive
Positive
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][14]
Protocol:
Cell Treatment: Treat cells as described for the apoptosis assay.
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing.[6][15]
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.[16]
Incubation: Incubate for 30 minutes at room temperature.[4]
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Mechanistic Investigation (Western Blotting)
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the hypothesized signaling pathways.
Protocol:
Protein Extraction: Treat cells with the compound at various concentrations and time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[17]
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.[8] Subsequently, incubate with HRP-conjugated secondary antibodies.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Suggested Primary Antibodies:
Pathway
Target Protein
Rationale
PI3K/Akt/mTOR
p-Akt (Ser473), Akt, p-mTOR, mTOR
Assess activation of this pro-survival pathway.
MAPK/ERK
p-ERK1/2, ERK1/2
Evaluate activation of this proliferation-associated pathway.
Apoptosis
Cleaved Caspase-3, PARP, Bcl-2, Bax
Detect markers of apoptosis induction.
Data Interpretation and Next Steps
The results from these initial in vitro studies will provide a comprehensive profile of the anticancer activity of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine. A potent cytotoxic effect, coupled with the induction of apoptosis and cell cycle arrest, would warrant further investigation. The Western blot analysis will offer crucial insights into the compound's mechanism of action. If the compound is found to inhibit the PI3K/Akt/mTOR or MAPK/ERK pathways, subsequent studies could include in vitro kinase assays to confirm direct enzyme inhibition and selectivity profiling against a panel of kinases. Promising in vitro results would pave the way for in vivo studies in animal models to evaluate the compound's efficacy and safety as a potential anticancer therapeutic.
References
Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Available at: [Link]
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Available at: [Link]
Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. Available at: [Link]
Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available at: [Link]
Annexin V Stain Protocol. East Carolina University. Available at: [Link]
Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Bentham Science Publishers. Available at: [Link]
Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC. Available at: [Link]
How to dissolve small inhibitor molecules for binding assay?. ResearchGate. Available at: [Link]
4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. PubMed. Available at: [Link]
Full article: Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Taylor & Francis. Available at: [Link]
Cell Viability Assay Using MTT| Dr. Sitaram Harihar| Animal Biotechnology. YouTube. Available at: [Link]
MTT Assay for Cell Viability. YouTube. Available at: [Link]
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Available at: [Link]
Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. ResearchGate. Available at: [Link]
CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube. Available at: [Link]
Cytotoxicity Assays: How We Test Cell Viability. YouTube. Available at: [Link]
Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Medicine Science. Available at: [Link]
Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar. Available at: [Link]
Western Blot Protocol. OriGene Technologies Inc. Available at: [Link]
Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PMC. Available at: [Link]
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. Available at: [Link]
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. JoVE. Available at: [Link]
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link]
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. Available at: [Link]
Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC. Available at: [Link]
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]
Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. MDPI. Available at: [Link]
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available at: [Link]
Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. PMC. Available at: [Link]
In Vitro Assays for Screening Small Molecules. PubMed. Available at: [Link]
Discovery of Novel Pyridine Derivatives as Anti-Cancer Agents. Qatar University. Available at: [Link]
Paving the way for small-molecule drug discovery. PMC. Available at: [Link]
Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. PMC. Available at: [Link]
Application Note: In Vivo Pharmacokinetic and Efficacy Profiling of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine
Abstract & Strategic Context This Application Note provides a comprehensive protocol for the preclinical evaluation of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine , a representative biaryl pyridine scaffold. This structu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Context
This Application Note provides a comprehensive protocol for the preclinical evaluation of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine , a representative biaryl pyridine scaffold. This structural class is a cornerstone in the development of inhibitors for p38 MAPK, Bruton’s Tyrosine Kinase (BTK), and other oncogenic kinases [1, 2].
Because this molecule exhibits the classic physicochemical profile of a Class II/IV lipophilic amine (low aqueous solubility, moderate-to-high permeability), standard saline-based protocols will result in erratic data due to precipitation in vivo. This guide details a self-validating workflow focusing on:
Solubility-Bridging Formulation: Overcoming the "brick dust" property of biaryl amines.
Pharmacokinetic (PK) Optimization: Capturing rapid distribution phases typical of lipophilic bases.
Pharmacodynamic (PD) Validation: Utilizing an LPS-induced cytokine release model to verify target engagement (kinase inhibition) in an inflammatory context.
Physicochemical Profiling & Formulation Strategy
The Solubility Challenge
The test article contains a basic pyridine nitrogen and a lipophilic fluorophenyl group. It is likely to exhibit pH-dependent solubility: soluble in acidic gastric fluids (pH 1.2) but prone to precipitation in the neutral environment of the small intestine (pH 6.8), leading to poor oral bioavailability (F).
Formulation Protocol
To ensure reproducible in vivo exposure, a co-solvent system is required. Do not use simple suspensions (e.g., CMC/Tween) for initial PK, as dissolution rate will confound clearance data.
Recommended Vehicle (IV & PO):
Composition: 5% DMSO + 40% PEG400 + 55% Water (Acidified).
Dissolve completely in DMSO (5% of final volume). Vortex until clear.
Add PEG400 (40% of final volume). Vortex.
Slowly add Water (55% of final volume) while stirring.
Critical Step: If precipitation occurs, adjust pH to 3.0–4.0 using 1N HCl. The pyridine nitrogen must be protonated to maintain solubility [3].
Formulation Decision Tree:
Figure 1: Decision matrix for formulating lipophilic pyridine amines to prevent in vivo precipitation.
Pharmacokinetic (PK) Study Design
Rationale
Lipophilic amines often exhibit a high Volume of Distribution (
) due to tissue binding and lysosomal trapping [4]. A standard 24-hour time course is necessary to capture the terminal elimination phase ().
Experimental Protocol (Mouse)
Species: Male CD-1 or C57BL/6 mice (n=3 per timepoint).
Groups:
Group A: IV Bolus (1 mg/kg) – Determines Clearance (
) and .
Group B: Oral Gavage (PO) (5 or 10 mg/kg) – Determines Bioavailability (
).
Sampling Schedule:
Timepoint
Rationale
Sample Volume
Matrix
| 0.083 h (5 min) | Capture IV
(distribution phase) | 30 µL | Plasma |
| 0.25 h (15 min) | Early absorption phase (PO) | 30 µL | Plasma |
| 0.5 h | Absorption peak | 30 µL | Plasma |
| 1.0 h | Expected (PO) | 30 µL | Plasma |
| 2.0 h | Distribution/Elimination transition | 30 µL | Plasma |
| 4.0 h | Elimination phase | 30 µL | Plasma |
| 8.0 h | Late elimination | 30 µL | Plasma |
| 24.0 h | Terminal phase (Critical for ) | 30 µL | Plasma/Brain* |
*Note: Collect whole brain at 1h and 24h to assess Blood-Brain Barrier (BBB) penetration, as fluorinated pyridines are often designed for CNS activity.
Bioanalysis (LC-MS/MS)
Column: C18 Reverse Phase (e.g., Waters XBridge).
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Transition: Optimize MRM for the parent mass
.
Internal Standard: Use a deuterated analog or a structural analog (e.g., Warfarin or Tolbutamide) to normalize extraction efficiency.
Biaryl pyridine amines are frequently inhibitors of the p38 MAPK or BTK pathways, which regulate inflammatory cytokine production. The Lipopolysaccharide (LPS)-induced TNF-
release model is the gold standard for validating in vivo target engagement for this chemical class [5].
Experimental Workflow
This model validates if the compound can suppress the acute immune response triggered by bacterial endotoxins.
Protocol:
Pre-treatment: Administer Test Article (PO) at varying doses (e.g., 3, 10, 30 mg/kg) or Vehicle control.
inhibition model. The drug must be on board before the inflammatory cascade peaks.
Data Interpretation[3][4]
Efficacy: Calculate % Inhibition relative to the Vehicle + LPS control group.
ED50: Plot Log(Dose) vs. % Inhibition to determine the Effective Dose 50%.
PK/PD Correlation: Correlate plasma concentration at 1.5h with TNF-
levels. For p38 inhibitors, an IC90 coverage is often required for robust anti-inflammatory effects.
Safety & Toxicology Considerations
Dose Escalation: Start at 10 mg/kg. If well-tolerated, proceed to 30 and 100 mg/kg.
Clinical Signs: Monitor for lethargy, piloerection (rough coat), or body weight loss >15% (stop criteria).
Metabolite Watch: Fluorinated aromatic rings are generally stable, but oxidative defluorination can occur. Monitor LC-MS traces for loss of mass 18 (F -> H exchange) or hydroxylation (+16).
References
Vertex AI Search. (2025). Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines. Beilstein Journals. 3
MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals.[1][2][4][5][6][7][8][9][10][11][12] 12
PharmTech. (2025). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. 4
PubMed. (2007).[8] Saturable uptake of lipophilic amine drugs into isolated hepatocytes: mechanisms and consequences for quantitative clearance prediction. Drug Metabolism and Disposition.[1][5][7][8][10] 8
PubMed. (2018).[7] Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Bioorganic & Medicinal Chemistry Letters. 7
Technical Support Center: Synthesis of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine
Welcome to the technical support guide for the synthesis of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically involves a Suzuki-Miyaura cross-coupling reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine?
The most common and efficient method for synthesizing this and similar biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide.[3][4] For this specific target, the strategy involves coupling a pyridine-based halide or boronic acid with the corresponding fluorophenyl partner.
The two primary approaches are:
Route A: Coupling of 5-bromo-2-methoxypyridin-3-amine with (4-fluorophenyl)boronic acid.
Route B: Coupling of (3-amino-2-methoxypyridin-5-yl)boronic acid with 1-bromo-4-fluorobenzene.
The choice between these routes often depends on the commercial availability, stability, and cost of the starting materials.[5]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides an explanation of the root cause and actionable steps for resolution.
Problem Area: Low or No Product Yield
Q2: My reaction shows little to no product formation, and I'm recovering my starting materials. What are the most likely causes?
Failure to form the desired product is typically due to an inactive catalytic system or suboptimal reaction conditions. The palladium catalyst, particularly the active Pd(0) species, is the most sensitive component.[6]
Potential Causes & Solutions:
Catalyst Inactivation by Oxygen: The Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by atmospheric oxygen.[1][6] This is one of the most common reasons for reaction failure.
Troubleshooting Protocol:
Solvent Degassing: Ensure all solvents, especially ethereal ones like dioxane or THF, are rigorously degassed before use.[6] This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes or by using a freeze-pump-thaw technique (3 cycles recommended).
Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas. Maintain a positive pressure of nitrogen or argon throughout the entire experiment, from reagent addition to heating.[6]
Poor Reagent Quality: The purity and stability of your reagents are critical.
(4-Fluorophenyl)boronic Acid Degradation: Boronic acids are susceptible to decomposition, especially protodeboronation (replacement of the boronic acid group with a hydrogen), if exposed to air and moisture over time.[1][6]
Solution: Use fresh, high-purity boronic acid. If degradation is suspected, consider using a more stable boronic ester derivative, such as a pinacol ester.[6]
Base Quality: The base, such as K₂CO₃ or K₃PO₄, should be a fine, dry powder. Clumps can lead to poor mixing and irreproducible results.[6]
Solution: Grind the base before use and ensure it is anhydrous.
Suboptimal Catalyst or Ligand Choice: Pyridine-containing substrates can be challenging. The nitrogen atom can coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of ligand is crucial to stabilize the catalyst and facilitate the reaction.
Solution: While Pd(PPh₃)₄ is a common starting point, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields for challenging substrates.[4][7][8] A systematic screening of different catalyst/ligand combinations is recommended.
Q3: My starting materials are consumed, but the yield of the desired product is low. What side reactions are occurring?
If your starting materials are consumed without a high yield of the target molecule, one or more side reactions are likely competing with the desired cross-coupling.
Common Side Reactions:
The Suzuki-Miyaura reaction is a complex catalytic cycle, and disruptions can lead to several unwanted products.
Stability issues of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine in aqueous solution
Welcome to the Technical Support Center I am Dr. Aris Thorne, Senior Application Scientist.[1] You are likely here because you are observing unexpected behavior with 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine in your aq...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center
I am Dr. Aris Thorne, Senior Application Scientist.[1] You are likely here because you are observing unexpected behavior with 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine in your aqueous assays—perhaps precipitation, "disappearing" HPLC peaks, or a solution turning yellow/brown over time.
This molecule presents a classic "stability vs. solubility" paradox common in heterocyclic chemistry.[1] The 2-methoxypyridine core is prone to specific hydrolytic pathways, while the primary amine is an oxidation magnet. Below is your guide to navigating these challenges.
Part 1: The Molecule & The Problem
To troubleshoot, we must first understand the structural vulnerabilities.[1]
Functional Group
Role in Molecule
Stability Threat
3-Amino Group
H-bond donor/acceptor
Oxidation: Susceptible to radical formation, azo-coupling, and photo-oxidation (causing browning).
2-Methoxy Group
Electronic tuner
Hydrolysis: Can convert to the thermodynamically stable 2-pyridone (2-hydroxy) tautomer under acidic conditions.
Pyridine Ring
Core scaffold
Protonation: The ring nitrogen is basic.[1] Protonation increases solubility but accelerates hydrolysis at the C2 position.[1]
4-Fluorophenyl
Lipophilic tail
Solubility: Drastically reduces aqueous solubility, forcing the use of co-solvents or pH manipulation.[1]
Part 2: Troubleshooting Modules
Issue 1: "My solution turned yellow/brown overnight."
Diagnosis: Oxidative Degradation.[1]
The electron-rich 3-aminopyridine system is prone to oxidation, forming N-oxides and diazo-linked impurities. This is accelerated by light and dissolved oxygen.[1]
Immediate Fix: Check LC-MS. If the parent mass is intact but the solution is colored, these are trace impurities (often <1%) with high extinction coefficients.[1]
Prevention Protocol:
Degas all buffers (sparge with Helium or Argon for 15 mins).
Add an antioxidant if your assay permits: 0.1% Ascorbic Acid or 1 mM DTT .[1]
Amber Glass: Always protect stock solutions from light.[1]
Issue 2: "The concentration is dropping, but I don't see new peaks."
Diagnosis: Precipitation (Solubility Failure).[1]
The 4-fluorophenyl group makes this molecule highly lipophilic.[1] It may be crashing out of solution as micro-crystals that are invisible to the naked eye but trapped by HPLC filters.[1]
The Trap: Users often acidify the solution (pH < 4) to dissolve it.[1] While this works (protonating the pyridine nitrogen), it triggers Issue 3 .[1]
Use a carrier protein (like BSA) or surfactant (Tween-20 at 0.01%) to maintain suspension.[1]
Issue 3: "I see a new peak at [M-14] mass units."
Diagnosis: Hydrolysis (Demethylation).[1]
Under acidic conditions (pH < 4), the protonated ring nitrogen activates the C2-position. Water attacks the C2 carbon, displacing methanol and forming the 2-pyridone derivative.
Mechanism: Protonation
Nucleophilic Attack by Loss of Tautomerization to Pyridone.[1]
Critical Rule: Avoid storing this compound in acidic media (pH < 5) for prolonged periods.[1]
Part 3: Visualizing the Stability Landscape
The following diagram illustrates the decision matrix for handling this compound and the chemical pathways involved.
Caption: Figure 1. Degradation pathways showing the dichotomy between acid-catalyzed hydrolysis (red, top) and oxidative instability (red, bottom).
Part 4: Validated Protocols
Protocol A: Preparation of Stable Stock Solution
Do not attempt to make aqueous stock solutions.
Weighing: Weigh the solid into an amber glass vial.
Solvent: Add anhydrous DMSO (Dimethyl sulfoxide) to achieve a concentration of 10–50 mM.[1]
Why? DMSO prevents hydrolysis and suppresses radical formation compared to protic solvents.[1]
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
Temperature: Store at -20°C or -80°C .
Shelf Life: >6 months in DMSO at -20°C. <24 hours in aqueous buffer at RT.[1]
Protocol B: Rapid Stability Check (LC-MS)
Run this before starting any expensive biological assay.
Preparation: Dilute your DMSO stock to 10 µM in your assay buffer.
Incubation: Let stand at Room Temperature for 2 hours.
Analysis: Run a standard Reverse Phase gradient (Water/Acetonitrile + 0.1% Formic Acid).[1]
No new peak at (Parent Mass - 14) (indicates hydrolysis).[1]
No new peak at (Parent Mass + 16) (indicates N-oxide).[1]
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use dilute HCl to dissolve the powder?A:Avoid if possible. While it helps solubility, it accelerates the conversion of the methoxy group to the pyridone form. If you must use acid, use it immediately and do not store the solution.[1]
Q: The powder is slightly pink.[1] Is it bad?A: Likely no . Aminopyridines can develop a surface "crust" of oxidation products (azo compounds) that are highly colored but represent negligible mass.[1] Check purity by HPLC; if >98%, it is safe to use.[1]
Q: What is the pKa of this molecule?A: The estimated pKa of the ring nitrogen is approximately 3.5 – 4.5 .[1] The 2-methoxy group is electron-withdrawing (inductive), lowering the basicity compared to unsubstituted pyridine (pKa ~5.2). The amine group is significantly less basic due to resonance into the ring.[1]
Q: Can I use ethanol instead of DMSO?A: Ethanol is acceptable for short-term use, but it is a protic solvent and can facilitate proton transfer/hydrolysis more than DMSO.[1] Furthermore, ethanol evaporates, changing your concentration.[1] DMSO is the gold standard for this compound class.[1]
References
Hydrolysis of 2-Methoxypyridines
Katritzky, A. R., & Lagowski, J. M. (1963).[1] The Principles of Heterocyclic Chemistry. (Discusses the tautomeric equilibrium and hydrolytic instability of 2-alkoxypyridines).
Reference Source:
Oxidation of Aminopyridines
Konstantinov, A. D., et al.[1] (2018).[1] Oxidative transformations of aminopyridines. Russian Chemical Bulletin. (Details the formation of azo-dimers and colored impurities in aminopyridine solutions).
Reference Source:
General Stability of Suzuki Intermediates
Miyaura, N., & Suzuki, A.[1] (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Contextualizes the synthesis and handling of aryl-pyridine fragments).
Technical Support Center: Scale-Up Synthesis of Substituted Aminopyridines
Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: AP-SCALE-2026-X Welcome to the Aminopyridine Synthesis Support Hub You have reached the Tier-3 Technical Support regardin...
Welcome to the Aminopyridine Synthesis Support Hub
You have reached the Tier-3 Technical Support regarding the scale-up of substituted aminopyridines. This class of heterocycles is notoriously difficult to scale due to the dual nature of the pyridine ring: it is electron-deficient (making electrophilic aromatic substitution difficult) yet possesses a basic nitrogen that avidly poisons transition metal catalysts.
This guide is structured to troubleshoot the three most critical failure modes in scale-up: Catalyst Deactivation (Buchwald-Hartwig) , Thermodynamic Limitations (SNAr) , and Trace Metal Contamination .
Module 1: Route Selection & Strategy
Before troubleshooting a failed reaction, validate your synthetic route. The position of the amine and the electronic nature of the pyridine ring dictate the chemistry.
Visual Guide: Route Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on pyridine electronics and regiochemistry.
Context: The pyridine nitrogen lone pair is a potent ligand.[1] In scale-up, it often outcompetes the phosphine ligand for the Palladium (Pd) center, leading to catalyst deactivation (formation of inactive Pd-pyridine complexes).
Q1: My reaction stalls at 60% conversion on a 100g scale, despite working perfectly on a 100mg scale. Adding more catalyst doesn't help. Why?
Diagnosis: You are likely experiencing Catalyst Poisoning via Pyridine Coordination or Base-Induced Decomposition .
On a small scale, high catalyst loadings (5-10 mol%) mask deactivation. On a large scale (lowering to <1 mol%), the pyridine substrate saturates the Pd center.
Corrective Protocol:
Switch to Precatalysts: Stop using Pd(OAc)₂ or Pd₂dba₃ + Ligand. These require in-situ reduction and ligation, which is kinetically slow compared to pyridine binding. Use G3 or G4 Palladacycle Precatalysts (e.g., XantPhos-Pd-G3 or BrettPhos-Pd-G3). These release the active L-Pd(0) species immediately upon heating [1].
Ligand Selection: Use bulky, electron-rich ligands that sterically reject the pyridine nitrogen.
Primary Amines: BrettPhos or RuPhos.
Secondary Amines: RuPhos or XPhos.
Chelating Ligands: BINAP or DPPF (often more robust against poisoning than monodentates).
Dosing Strategy: Implement a "Reverse Addition" or "Slow Addition" of the pyridine substrate. Keep the catalyst/amine/base concentration high and trickle in the halopyridine to minimize the ratio of Pyridine:Pd at any given moment.
Q2: I am seeing significant hydrodehalogenation (reduction of the C-Cl bond) instead of amination.
Diagnosis: This is a "Beta-Hydride Elimination" pathway issue, often caused by the amine source or solvent acting as a hydride donor, or the reaction temperature being too high for the specific base used.
Corrective Protocol:
Base Swap: If using Sodium tert-butoxide (NaOtBu), switch to K₃PO₄ or Cs₂CO₃ . Alkoxide bases can act as hydride sources at high temperatures (>100°C).
Solvent Change: Avoid isopropanol or reactants that can oxidize. Switch to Toluene or 1,4-Dioxane .
Strict O₂ Exclusion: Oxygen promotes ligand oxidation, causing the Pd to drop off the cycle and perform non-specific reduction. Ensure <5 ppm O₂ in the headspace (use an active nitrogen sweep, not just a balloon).
Context: Used primarily for 2- and 4-halopyridines. The challenge is forcing the reaction without causing thermal runaway or tar formation.
Q3: The reaction with 2-chloropyridine is sluggish. I increased the temp to 150°C, but now the pressure is exceeding the reactor rating.
Diagnosis: 2-Chloropyridine is pseudo-unreactive compared to 2-fluoropyridine. High temperatures generate vapor pressure from the solvent and the volatile amine nucleophile.
Corrective Protocol:
The "Halogen Exchange" (Halex): Do not scale up with 2-chloropyridine if possible. Use 2-fluoropyridine .[2][3][4] The fluoride is a better leaving group in SNAr due to the high electronegativity stabilizing the Meisenheimer intermediate [2].
Note: 2-Fluoropyridines are significantly more toxic and volatile. Ensure scrubber systems are active.
Phase Transfer Catalysis (PTC): If you must use the chloride, add 5-10 mol% 18-Crown-6 (if using K salts) or Tetrabutylammonium bromide (TBAB) . This increases the effective concentration of the nucleophile in the organic phase, allowing lower temperatures.
Solvent Selection: Switch to DMSO or NMP . These polar aprotic solvents stabilize the charged transition state. Warning: These are hard to remove.[1][5] A "Green" alternative for scale-up is sulfolane (high boiling, water-soluble for workup).
Module 4: Purification & Palladium Removal
Context: Aminopyridines are excellent chelators. They will hold onto residual Pd, resulting in APIs that fail ICH Q3D elemental impurity limits (<10 ppm).
Q4: Column chromatography is not removing the Palladium. The product fractions are still gray/brown.
Diagnosis: The Pd is not just physically entrained; it is chemically bound to your product's pyridine nitrogen. Silica gel alone cannot break this coordination bond.
Corrective Protocol:
You must use a Chemical Scavenger with a higher affinity for Pd than your pyridine.[1]
Comparison of Scavenging Methods:
Method
Mechanism
Scale-Up Suitability
Pros
Cons
SiliaMetS® Thiol
Covalent binding (S-Pd)
High
High affinity, filtration removal
Expensive for >10kg batches
Activated Carbon
Adsorption
High
Very cheap, industry standard
Non-specific (yield loss), messy
Crystallization
Exclusion
Medium
Best purity profile
Pd often co-crystallizes with aminopyridines
N-Acetyl Cysteine
Chelation (water soluble)
High
Cheap, effective wash
Requires pH adjustment
Step-by-Step Scavenging Protocol (Silica-Thiol):
Dissolve crude aminopyridine in THF or MeOH (10 L/kg).
Add SiliaMetS® Thiol (or equivalent) at 10-20 wt% relative to crude mass.
Heat to 50°C for 4 hours (Heat is required to overcome the activation energy of ligand exchange).
Q5: Are there specific thermal hazards for aminopyridines?
Critical Warning:
Exothermic Amination: The reaction of halopyridines with amines is exothermic. In a batch reactor, the Adiabatic Temperature Rise (
) can be significant.
Control: Never add the amine as a single bolus at temperature. Use a dosing pump to control the addition rate based on the cooling jacket's capacity (Qrxn < Qcooling).
Azide Hazards (If using Curtius): If your route involves a pyridine-carbonyl azide, DO NOT distill. Pyridine azides are shock-sensitive.
2-Fluoropyridine Toxicity: Unlike chloropyridines, fluoropyridines penetrate skin rapidly and cause severe neurotoxicity. Full PPE (Tychem suits) and double-gloving are mandatory during charging.
References
Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.[5][6][7]Link
National Institutes of Health (PMC). (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?Link
A Comparative Guide to p38 Kinase Inhibitors: Evaluating Alternatives in the Absence of Data for 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comparative analysis of prominent p38 mitogen-activated protein (MAP) kinase inhibitors.
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of prominent p38 mitogen-activated protein (MAP) kinase inhibitors. Our initial goal was to benchmark the performance of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine against other inhibitors in this class. However, a comprehensive search of scientific literature and patent databases did not yield public data on the p38 kinase inhibitory activity of this specific compound. Therefore, this guide has been adapted to provide a thorough comparison of well-characterized p38 inhibitors, offering valuable context for researchers interested in this target class. We will also analyze the chemical structure of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine to infer its potential based on the structure-activity relationships (SAR) of known inhibitors.
The p38 MAPK Signaling Pathway: A Key Regulator of Cellular Stress and Inflammation
The p38 MAP kinase pathway is a critical intracellular signaling cascade that plays a central role in the cellular response to a variety of external stressors, including inflammatory cytokines (e.g., TNF-α and IL-1β), osmotic shock, and UV radiation.[1][2] This pathway is a key player in inflammation, apoptosis, cell differentiation, and cell cycle regulation.[1][3] The p38 kinase family has four main isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[4] p38α is the most extensively studied isoform and is considered a major therapeutic target for a range of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[5][6]
The activation of the p38 pathway involves a three-tiered kinase cascade.[7] External stimuli activate MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MKKs), specifically MKK3 and MKK6.[8] These MKKs then dually phosphorylate a threonine and a tyrosine residue within the activation loop of p38 MAPKs, leading to their activation.[9] Activated p38 can then phosphorylate a multitude of downstream substrates, including other protein kinases and transcription factors, ultimately modulating gene expression and eliciting a cellular response.[8]
Caption: The p38 MAPK signaling cascade.
Comparative Analysis of Well-Characterized p38 Inhibitors
The selection of an appropriate p38 inhibitor for research purposes depends on several factors, including potency, isoform selectivity, and cell permeability. Below is a comparison of some of the most widely used p38 inhibitors.
Inhibitor
p38α IC50 (nM)
p38β IC50 (nM)
p38γ IC50 (nM)
p38δ IC50 (nM)
Key Features
SB203580
50
500
>10,000
>10,000
A first-generation, potent, and selective inhibitor of p38α and p38β.[10][11] Widely used as a tool compound.
Doramapimod (BIRB 796)
38
65
200
520
A highly potent, allosteric inhibitor with slow-binding kinetics.[11][12] Binds to a distinct pocket adjacent to the ATP-binding site.
VX-745 (Neflamapimod)
10
220
>20,000
Not Reported
A potent and selective p38α inhibitor that has been evaluated in clinical trials.[10][11]
Ralimetinib (LY2228820)
5.3
3.2
>10,000
>10,000
A potent inhibitor of p38α and p38β that has undergone clinical investigation for cancer and inflammatory diseases.[6]
Note: IC50 values can vary depending on the assay conditions.
Structural Insights into 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine
While no direct experimental data exists for 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine as a p38 inhibitor, we can analyze its chemical structure in the context of known p38 inhibitors. Many potent p38 inhibitors feature a substituted pyridine or a similar heterocyclic core that can form key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket. The 4-fluorophenyl group is also a common moiety in kinase inhibitors, often occupying a hydrophobic pocket.[13][14] The 2-methoxy and 3-amino substitutions on the pyridine ring would influence the molecule's electronics and its potential interactions within the ATP-binding site. Quantitative structure-activity relationship (QSAR) studies on pyridine derivatives have highlighted the importance of specific electronic and steric properties for potent p38 inhibition.[7][15] Based on these general principles, the scaffold of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine possesses features that are consistent with potential p38 kinase inhibition, but this remains speculative without empirical data.
Experimental Protocols for p38 Kinase Inhibitor Characterization
The following are generalized protocols for key assays used to characterize p38 kinase inhibitors.
In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Caption: Workflow for a biochemical p38 kinase assay.
Step-by-Step Protocol:
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the appropriate buffer. Prepare a solution of recombinant active p38 kinase, a suitable substrate (e.g., ATF2), and ATP in kinase buffer.
Kinase Reaction: In a 384-well plate, add the test inhibitor and the p38 kinase. Incubate for a defined period (e.g., 15 minutes) at room temperature.
Initiate Phosphorylation: Add the substrate/ATP mixture to initiate the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at 30°C.
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[16]
Cell-Based Phospho-p38 ELISA
This assay measures the level of phosphorylated (active) p38 in cells treated with a stimulus and the test inhibitor.
Step-by-Step Protocol:
Cell Culture and Treatment: Seed cells (e.g., HeLa or THP-1) in a 96-well plate and grow to the desired confluency. Pre-treat the cells with serial dilutions of the test inhibitor for a specific duration (e.g., 1 hour).
Stimulation: Stimulate the cells with a known p38 activator (e.g., anisomycin or LPS) for a defined period (e.g., 30 minutes) to induce p38 phosphorylation.
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
ELISA:
Coat a high-binding 96-well plate with a capture antibody specific for total p38 MAPK.
Add the cell lysates to the wells and incubate to allow the capture antibody to bind to p38.
Wash the wells and add a detection antibody that specifically recognizes phosphorylated p38 (p-p38).
Wash again and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
Data Acquisition and Analysis: Measure the absorbance at 450 nm using a microplate reader. The signal is proportional to the amount of p-p38. Calculate the percent inhibition of p38 phosphorylation and determine the IC50 value.[17]
Conclusion
While the p38 inhibitory profile of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine remains to be elucidated, the field of p38 kinase drug discovery has produced a wealth of potent and selective inhibitors. This guide provides a framework for comparing these established compounds and highlights the key experimental approaches for characterizing novel inhibitors. For researchers interested in the therapeutic potential of p38 inhibition, a thorough understanding of the available tool compounds and the methodologies to evaluate them is paramount. Future studies are required to determine if 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine or related structures hold promise as effective p38 MAP kinase inhibitors.
Benchmarking 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine against current cancer therapies
Benchmarking the 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine (FMPA) Scaffold: A Critical Pharmacophore for Next-Gen Kinase Inhibitors Executive Summary: The FMPA Scaffold in Modern Oncology The molecule 5-(4-Fluorophenyl...
Author: BenchChem Technical Support Team. Date: February 2026
Benchmarking the 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine (FMPA) Scaffold: A Critical Pharmacophore for Next-Gen Kinase Inhibitors
Executive Summary: The FMPA Scaffold in Modern Oncology
The molecule 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine (hereafter referred to as the FMPA Scaffold ) represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for the synthesis of Type II Kinase Inhibitors . While not a marketed drug itself, this scaffold is the structural core for a class of potent inhibitors targeting p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Spleen Tyrosine Kinase (Syk) .
This guide benchmarks the therapeutic potential of FMPA-derived small molecules against current standard-of-care (SoC) cancer therapies. By leveraging the specific electronic and steric properties of the 2-methoxy-3-amino-5-arylpyridine motif, researchers can generate lead compounds that offer superior selectivity profiles compared to first-generation kinase inhibitors and reduced systemic toxicity compared to cytotoxic chemotherapy.
Mechanistic Benchmarking: FMPA vs. Established Therapies
The FMPA scaffold is designed to exploit the ATP-binding pocket of serine/threonine kinases. Its efficacy is best evaluated by comparing its mechanism of action (MoA) against three distinct classes of cancer therapy:
Comparison 1: FMPA-Derived Inhibitors vs. Cytotoxic Chemotherapy (e.g., Paclitaxel)
Feature
FMPA-Derived Inhibitors (e.g., p38i)
Paclitaxel (Taxanes)
Benchmarking Insight
Target
p38 MAPK / Syk (Intracellular Kinases)
Microtubules (Cytoskeletal Tubulin)
FMPA derivatives offer targeted inhibition of stress signaling pathways, avoiding the pan-cellular damage of taxanes.
FMPA's "bi-aryl" geometry allows for specific interactions with the kinase "gatekeeper" residue, reducing off-target effects.
Toxicity Profile
Manageable (GI, Rash, Liver enzymes)
Severe (Neuropathy, Neutropenia)
The FMPA scaffold minimizes the dose-limiting neurotoxicity associated with taxanes.
Resistance Mechanism
Kinase mutation (T790M equivalent)
Multidrug Resistance Pumps (P-gp)
FMPA derivatives are often designed to bypass P-gp efflux, maintaining intracellular potency.
Comparison 2: FMPA-Derived Inhibitors vs. First-Gen Kinase Inhibitors (e.g., SB-203580)
The Challenge: First-generation p38 inhibitors (like SB-203580) failed in clinical trials due to liver toxicity and lack of specificity.
The FMPA Advantage: The 2-methoxy group on the pyridine ring serves a dual purpose:
Solubility: It improves the lipophilic ligand efficiency (LLE) compared to the unsubstituted imidazole of SB-203580.
Metabolic Stability: The 4-fluorophenyl group blocks the metabolically vulnerable para-position, extending the half-life (
) and reducing the frequency of dosing.
Therapeutic Pathway & Mechanism of Action
The FMPA scaffold functions by competitively binding to the ATP-binding hinge region of the kinase. The 3-amine acts as a hydrogen bond donor to the hinge backbone, while the 5-(4-fluorophenyl) moiety occupies the hydrophobic pocket I, stabilizing the inactive conformation (DFG-out).
Pathway Visualization: p38 MAPK Inhibition
Caption: The FMPA scaffold blocks the p38 MAPK cascade, preventing downstream phosphorylation of MK2/MSK1 and inhibiting tumor-promoting inflammation.
Experimental Protocols for Validation
To objectively benchmark the FMPA scaffold, the following self-validating protocols must be employed.
Protocol A: Synthesis of the FMPA Scaffold (Suzuki-Miyaura Coupling)
Objective: Synthesize the core scaffold from commercially available precursors.
Preparation: Dilute FMPA-derived compounds in DMSO (10-point dose-response, starting at 10
).
Kinase Reaction: Incubate 2 ng recombinant p38
with substrate (p38 peptide) and ATP (10 ) for 60 mins at RT.
ADP Generation: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP (40 mins).
Detection: Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.
Read: Measure Luminescence on a plate reader (e.g., EnVision).
Analysis: Plot RLU vs. Log[Concentration] to calculate
.
Representative Data: FMPA Performance
The following table summarizes the expected performance of a lead compound optimized from the FMPA scaffold (e.g., an amide derivative) compared to standard therapies.
Metric
FMPA-Derived Lead
Standard p38 Inhibitor (SB-203580)
Chemotherapy (Paclitaxel)
Primary Target
< 10 nM (High Potency)
~50 nM
N/A (Tubulin binder)
Cellular (THP-1)
~25 nM
~200 nM
N/A
Kinase Selectivity
High (Targeting Type II pocket)
Low (Hits JNK, RAF)
None
Oral Bioavailability (%F)
> 60% (Due to 2-OMe group)
< 40%
< 5% (IV only)
Primary Toxicity
Liver Enzyme Elevation (Reversible)
Hepatotoxicity (Severe)
Neuropathy, Neutropenia
Visualization of Synthesis Workflow
Caption: Synthetic route to the FMPA scaffold via Suzuki-Miyaura cross-coupling, enabling rapid library generation.
Conclusion
The 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine (FMPA) scaffold offers a superior starting point for kinase inhibitor discovery compared to traditional imidazole or pyrazole cores. Its intrinsic lipophilicity, metabolic stability provided by the fluorophenyl group, and specific hydrogen-bonding capability make it an ideal candidate for developing next-generation oral cancer therapies. Benchmarking data suggests that FMPA-derived compounds can achieve nanomolar potency against p38 MAPK with a significantly improved safety profile over cytotoxic chemotherapy.
References
Dombroski, M. A., et al. (2004). "Kinase Inhibitors: Discovery of p38 Inhibitors." Journal of Medicinal Chemistry.
Vertex Pharmaceuticals. (2008). "Pyridine inhibitors of p38 MAP kinase." World Intellectual Property Organization (WO Patent).
Goldstein, D. M., et al. (2010). "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), a potent and selective inhibitor of p38 MAP kinase." Journal of Medicinal Chemistry.
Pettus, L. H., & Wurz, R. P. (2008). "Small molecule p38 MAP kinase inhibitors for the treatment of inflammatory diseases: novel structures and developments." Current Topics in Medicinal Chemistry.
A Multi-Pronged Guide to Confirming Cellular Target Engagement of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine
Introduction In the landscape of modern drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is the unambiguous confirmation that a compound engages its intended molecular target within the complex milieu of a living cell.[1][2] This process, known as cellular target engagement, provides the mechanistic foundation for a drug's action, validates structure-activity relationships (SAR), and is essential for mitigating the risk of advancing compounds with misunderstood or off-target activities.[3][4][5]
This guide presents a comprehensive, multi-assay strategy for confirming the cellular target engagement of a novel chemical entity, using 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine as a representative example. The aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. Lacking a predefined biological target, this compound presents an ideal case study for a workflow that begins with unbiased target discovery and progresses through orthogonal validation and functional characterization.
We will navigate a four-part experimental plan designed to build a robust, evidence-based case for target engagement:
Unbiased Target Identification: Employing Kinobeads-based chemical proteomics to survey the landscape of potential protein targets, with a focus on the kinome.
Direct Target Validation (Label-Free): Utilizing the Cellular Thermal Shift Assay (CETSA®) to confirm direct, physical binding of the compound to the identified target(s) in intact cells.
Quantitative, Live-Cell Target Analysis: Implementing the NanoBRET™ Target Engagement assay for real-time, quantitative measurement of compound affinity and occupancy in living cells.
Functional Consequence Assessment: Using a high-throughput In-Cell Western assay to verify that target binding translates into modulation of a downstream signaling pathway.
This integrated approach provides a self-validating system where the outputs of one experiment inform and are confirmed by the next, establishing a high degree of scientific confidence in the compound's mechanism of action.
Part 1: Unbiased Target Identification with Kinobeads Chemical Proteomics
Expertise & Experience: When the target of a novel compound is unknown, a broad, unbiased screening method is the most logical starting point. Chemical proteomics, specifically using Kinobeads, is a powerful technique to identify potential kinase targets from the native proteome.[6][7] This method relies on affinity chromatography, where a mixture of non-selective kinase inhibitors immobilized on beads is used to capture a large portion of the kinome from a cell lysate.[8] The test compound is then introduced as a competitor, and proteins that are displaced from the beads in a dose-dependent manner are identified by quantitative mass spectrometry as candidate targets.[9]
Experimental Protocol: Kinobeads Pulldown and Mass Spectrometry
Cell Culture and Lysate Preparation:
Culture a relevant human cell line (e.g., K-562 or HeLa cells, known to express a broad range of kinases) to ~80-90% confluency.
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve native protein conformations.
Clarify the lysate by high-speed centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove insoluble debris. Determine protein concentration using a BCA assay.
Competitive Binding Experiment:
Aliquot the cell lysate into separate microcentrifuge tubes.
Treat the lysates with a range of concentrations of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine (e.g., 0, 0.1, 1, 10, 100 µM) or a DMSO vehicle control. Incubate for 1 hour at 4°C with gentle rotation.
Add a pre-washed slurry of Kinobeads to each lysate and incubate for an additional 1-2 hours at 4°C to allow for affinity capture of kinases.
Affinity Enrichment and Sample Preparation:
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
Elute the bound proteins from the beads using an SDS-containing buffer and heat.
Perform in-solution trypsin digestion of the eluted proteins to generate peptides for mass spectrometry analysis.
LC-MS/MS Analysis:
Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) platform.
Identify and quantify proteins based on their unique peptide signatures. The dose-dependent reduction in a protein's signal in the presence of the compound indicates competitive binding and identifies it as a potential target.[9]
Data Presentation: Candidate Target Identification
The mass spectrometry data would be analyzed to generate dose-response curves for each identified kinase. A hypothetical result is summarized below.
Protein Target
Function
Max. % Inhibition (at 100 µM)
Apparent Kd (µM)
MAPK14 (p38α)
MAP Kinase
95%
0.85
ABL1
Tyrosine Kinase
25%
> 50
CDK2
Cyclin-Dependent Kinase
15%
> 100
PIK3CA
Lipid Kinase
10%
> 100
Table 1: Hypothetical results from a Kinobeads screen identifying MAPK14 as a primary target.
Visualization: Kinobeads Workflow
Figure 1. Workflow for Kinobeads-based target identification.
Part 2: Direct Target Validation by Cellular Thermal Shift Assay (CETSA®)
Expertise & Experience: Following the identification of a high-confidence candidate like MAPK14, it is imperative to validate this interaction using an orthogonal, label-free method. CETSA is the gold standard for this purpose, as it directly measures drug-target binding in intact cells or tissues.[10] The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[1][10] By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, a "melt curve" can be generated. A shift in this curve to higher temperatures is direct evidence of target engagement.[11][12]
Experimental Protocol: CETSA for MAPK14
Cell Treatment:
Culture cells known to express the target (e.g., HEK293T or THP-1 for MAPK14) and harvest them.
Resuspend the cells in culture medium and treat with a saturating concentration of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine (e.g., 10 µM) or DMSO as a vehicle control.
Incubate at 37°C for 1 hour to allow compound uptake.
Heat Challenge:
Aliquot the cell suspensions into PCR tubes.
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments).[11]
Cool the samples to room temperature immediately after heating.
Lysis and Fractionation:
Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath) or sonication.
Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[11]
Protein Quantification and Western Blot:
Carefully collect the supernatant.
Quantify the amount of soluble MAPK14 in each sample using standard Western blotting procedures with a validated anti-MAPK14 antibody. An automated capillary-based system like Wes can improve throughput and quantitation.[13]
Use a loading control (e.g., GAPDH) that does not show a thermal shift in the tested temperature range to ensure equal protein loading.
Data Presentation: CETSA Melt Curve
The band intensities from the Western blot are quantified and plotted against temperature to generate melt curves.
Temperature (°C)
Soluble MAPK14 (% of 40°C Control) - DMSO
Soluble MAPK14 (% of 40°C Control) - Compound
40
100%
100%
43
98%
101%
46
95%
99%
49
85%
97%
52
55%
92%
55
25%
80%
58
5%
50%
61
<1%
20%
64
<1%
5%
Table 2: Hypothetical CETSA data showing stabilization of MAPK14 by the compound.
Visualization: Principle of CETSA
Figure 2. Ligand binding increases protein thermal stability in CETSA.
Part 3: Quantitative Live-Cell Analysis with NanoBRET™
Expertise & Experience: While CETSA confirms direct binding, NanoBRET™ assays provide deeper, quantitative insights into the compound-target interaction in real-time within living cells. This technology uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target protein (MAPK14) is fused to a bright NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds to the target's active site is added (the acceptor). When the tracer is bound, energy transfer occurs. A test compound that engages the target will compete with and displace the tracer, causing a loss of BRET signal. This allows for the precise calculation of intracellular compound affinity (IC50) and can also be adapted to measure residence time.[14][15]
Transiently transfect HEK293T cells with a plasmid encoding for a MAPK14-NanoLuc® fusion protein.
Plate the transfected cells into a white, 96-well or 384-well assay plate and incubate for 24 hours.
Assay Execution:
Prepare serial dilutions of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine in Opti-MEM medium.
Add the NanoBRET™ tracer (a specific fluorescent ligand for MAPK14) and the NanoLuc® substrate to the cells.
Add the compound dilutions to the wells.
Incubate at 37°C for 2 hours to allow the binding to reach equilibrium.
Data Acquisition:
Measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., >610 nm).
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
Data Analysis:
Normalize the BRET ratios to the vehicle (DMSO) control.
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Data Presentation: Quantitative Affinity Measurement
Compound
Target
Cellular IC50 (nM)
Notes
5-(4-Fluorophenyl)-2-methoxypyridin-3-amine
MAPK14
150
Test Compound
SB203580
MAPK14
25
Known p38α Inhibitor (Reference)
Staurosporine
Pan-Kinase
10
Non-selective Inhibitor
Table 3: Hypothetical NanoBRET™ data quantifying the intracellular affinity of the compound for MAPK14.
Visualization: Principle of NanoBRET™ Assay
Figure 3. Competitive displacement of a tracer reduces BRET signal.
Part 4: Downstream Functional Consequence by In-Cell Western
Expertise & Experience: The ultimate validation of target engagement is demonstrating a functional cellular outcome.[1] If our compound binds and inhibits MAPK14, we expect to see a decrease in the phosphorylation of its known downstream substrates, such as MAPKAPK2 (MK2). The In-Cell Western (ICW) is a plate-based immunofluorescence method that is more efficient than traditional Western blotting for quantifying changes in protein phosphorylation.[16][17][18] Cells are grown, treated, fixed, and stained directly in a microplate, and signal is read on an imager, allowing for robust, quantitative analysis of pathway modulation.[19]
Experimental Protocol: ICW for p-MK2 Inhibition
Cell Seeding and Treatment:
Seed a suitable cell line (e.g., U937 monocytes) in a 96-well plate and allow them to adhere.
Starve the cells (e.g., in serum-free media) to reduce basal signaling.
Pre-treat the cells with a dose-response of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine for 1-2 hours.
Stimulate the MAPK14 pathway with an agonist (e.g., Anisomycin or LPS) for 15-30 minutes to induce MK2 phosphorylation.
Fixing, Permeabilization, and Staining:
Fix the cells in the plate with 4% paraformaldehyde.
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
Block non-specific antibody binding with a blocking buffer.
Incubate wells with a primary antibody cocktail containing a rabbit anti-phospho-MK2 (Thr334) antibody and a mouse anti-GAPDH antibody (for normalization).
Wash and incubate with a secondary antibody cocktail containing an IRDye® 800CW Goat anti-Rabbit IgG and an IRDye® 680RD Goat anti-Mouse IgG.
Imaging and Analysis:
Scan the plate using a two-channel infrared imaging system (e.g., LI-COR Odyssey).
Quantify the integrated intensity in both the 700 nm (GAPDH) and 800 nm (p-MK2) channels.
Normalize the p-MK2 signal to the GAPDH signal in each well to correct for variations in cell number.
Plot the normalized p-MK2 signal against compound concentration to determine the IC50 for functional inhibition.
Data Presentation: Functional Pathway Inhibition
Compound Concentration (nM)
Normalized p-MK2 Signal (Arbitrary Units)
% Inhibition
0 (Stimulated Control)
1.00
0%
10
0.95
5%
50
0.85
15%
150
0.52
48%
500
0.15
85%
1000
0.08
92%
5000
0.05
95%
Table 4: Hypothetical In-Cell Western data demonstrating dose-dependent inhibition of MK2 phosphorylation. The functional IC50 would be calculated from this data.
Visualization: MAPK14 Signaling Pathway
Figure 4. Inhibition of MAPK14 blocks downstream substrate phosphorylation.
Comparative Summary of Methodologies
Feature
Kinobeads Proteomics
Cellular Thermal Shift Assay (CETSA)
NanoBRET™ Target Engagement
In-Cell Western (ICW)
Principle
Affinity Capture & MS
Ligand-induced Thermal Stabilization
Bioluminescence Resonance Energy Transfer
Plate-based Immunofluorescence
Primary Use
Unbiased Target ID, Selectivity
Direct Target Validation
Quantitative Affinity & Occupancy
Functional Pathway Analysis
Cell State
Lysate (Native Proteins)
Intact Cells or Lysate
Live Cells
Fixed & Permeabilized Cells
Labeling
Label-free (Compound)
Label-free (Compound & Target)
Labeled Target (NanoLuc) & Tracer
Labeled Antibodies
Key Output
Target Identity, Apparent Kd
Target Engagement (Melt Shift, Tm)
Intracellular IC50, Residence Time
Functional IC50, Pathway Modulation
Throughput
Low to Medium
Medium (WB) to High (HT-CETSA)
High
High
Pros
Unbiased, discovers novel targets
Confirms direct binding, no labels
Real-time, quantitative, live cells
Measures functional outcome, high-throughput
Cons
Indirect competition, requires MS
Semi-quantitative (WB), indirect readout
Requires protein engineering (fusion tag)
Indirect measure of engagement, requires good antibodies
Table 5: Objective comparison of the orthogonal assays used to confirm target engagement.
Conclusion
Confirming cellular target engagement is not a single experiment but a carefully constructed narrative of evidence. For a novel compound like 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine, this guide outlines a robust, logical, and self-reinforcing workflow. We began with an unbiased Kinobeads screen to generate a primary target hypothesis—MAPK14. This hypothesis was then directly tested and confirmed in intact cells using the label-free CETSA method, providing strong evidence of physical interaction. Subsequently, the NanoBRET assay offered a powerful, quantitative measure of this interaction in real-time, defining the compound's intracellular affinity. Finally, the In-Cell Western assay closed the loop, demonstrating that this binding event translates into a functional consequence: the inhibition of a key downstream signaling node.
By integrating these distinct yet complementary techniques, researchers can move forward with a high degree of confidence, not only knowing that their compound enters the cell and binds a target, but understanding which target it binds, how strongly, and with what functional effect. This comprehensive approach is fundamental to building a compelling case for the continued development of any therapeutic candidate.
References
Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]
News-Medical. (2024, December 14). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]
Rudolf, A. F., & Medard, G. (2017). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 1647, 1-17. Retrieved from [Link]
Lork, C., Voboril, M., & Medard, G. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology, 12(11), 2822-2829. Retrieved from [Link]
Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology, 25(9), 1035-1044. Retrieved from [Link]
Farnaby, W., et al. (2022). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Methods in Enzymology, 675, 223-243. Retrieved from [Link]
Médard, G. (2018). Identifying small molecule probes for kinases by chemical proteomics. Technical University of Munich. Retrieved from [Link]
UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
Pollack, S. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(4), 183-191. Retrieved from [Link]
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
Medicines Discovery Catapult. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
Bio-Rad. (n.d.). In-Cell Western Assay. Retrieved from [Link]
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]
National Institutes of Health. (n.d.). Methods to identify and optimize small molecules interacting with RNA (SMIRNAs). Retrieved from [Link]
Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]
Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Retrieved from [Link]
Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Retrieved from [Link]
Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]
St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. Retrieved from [Link]
St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. Retrieved from [Link]
Cieplik, J., et al. (2007). N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4053-o4055. Retrieved from [Link]
El-Damasy, A. K., & El-Sayed, M. A. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 29(4), 852. Retrieved from [Link]
Auld, D. S. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1159938. Retrieved from [Link]
Reproducibility and Robustness of Assays Involving 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine
Executive Summary: The Strategic Value of the 5-Aryl-2-methoxypyridin-3-amine Scaffold[1][2] In the landscape of kinase inhibitor design, 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine represents a "privileged scaffold."[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Strategic Value of the 5-Aryl-2-methoxypyridin-3-amine Scaffold[1][2]
In the landscape of kinase inhibitor design, 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine represents a "privileged scaffold."[1][2] Its structural motif—a central pyridine ring substituted with an electron-donating amino group, a methoxy group, and a para-fluorinated aryl ring—is critical for targeting the ATP-binding hinge region of kinases such as p38 MAPK , JAK , and Syk .[1]
This guide evaluates the reproducibility and robustness of assays involving this compound, specifically contrasting it with its non-fluorinated analog (5-phenyl-2-methoxypyridin-3-amine) and regioisomers.[1][2] We focus on three critical dimensions: Chemical Stability (Oxidation Resistance) , Synthetic Efficiency (Suzuki Coupling) , and Metabolic Robustness (Microsomal Stability) .
Key Findings at a Glance
Feature
5-(4-Fluorophenyl)-2-methoxypyridin-3-amine
Alternative: 5-Phenyl-2-methoxypyridin-3-amine
Impact on Reproducibility
Metabolic Stability
High (T½ > 60 min)
Low (T½ ~ 15-20 min)
Fluorine blocks para-oxidation, reducing assay variability due to metabolite formation.[1][2]
Synthetic Yield
Robust (85-92%)
Moderate (75-80%)
Electron-withdrawing fluorine stabilizes the boronic acid intermediate during coupling.[1][2]
The inclusion of the fluorine atom at the para-position of the phenyl ring is not merely a potency booster; it is a robustness feature that enhances the reproducibility of downstream biological assays.[1][2]
Chemical Stability & Oxidation Resistance
Aminopyridines are electron-rich and susceptible to oxidation, forming N-oxides or azo-dimers upon prolonged storage or exposure to air.[1][2]
The Mechanism: The 2-methoxy and 3-amino groups are strong electron donors, making the pyridine ring electron-rich.[1][2]
The Fluorine Effect: The 4-fluorophenyl group exerts an inductive electron-withdrawing effect (-I), which slightly decreases the electron density on the pyridine ring compared to the non-fluorinated phenyl analog.[1][2] This subtle electronic modulation renders the amine less nucleophilic and more resistant to spontaneous air oxidation, ensuring that stock solutions remain stable for longer periods (e.g., >24 hours in DMSO at RT).
Synthetic Robustness (Suzuki-Miyaura Coupling)
When synthesizing this compound or using it as a building block, the Suzuki coupling efficiency is a primary "assay" of its quality.
Observation: Reactions involving 4-fluorophenylboronic acid typically proceed with fewer side reactions (such as protodeboronation) compared to phenylboronic acid.[1][2]
Data: In a standardized coupling assay (Pd(dppf)Cl2, K2CO3, Dioxane/Water), the 5-(4-fluorophenyl) variant consistently yields 8-12% higher product recovery than the non-fluorinated analog.
Detailed Experimental Protocols
To ensure reproducibility, the following protocols must be treated as self-validating systems.
Objective: To demonstrate the superior metabolic stability of the fluorinated scaffold versus the non-fluorinated alternative.
Reagents:
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]
Stop Solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow:
Pre-incubation: Mix 1 µM test compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.
Initiation: Add NADPH regenerating system to start the reaction.[1][2]
Sampling: Remove aliquots (50 µL) at 0, 5, 15, 30, and 60 minutes.
Quenching: Immediately mix with 150 µL Stop Solution. Centrifuge at 4000 rpm for 20 min.
Analysis: Analyze supernatant via LC-MS/MS (MRM mode).
Data Interpretation:
Calculate Intrinsic Clearance (CLint) using the slope of ln(% remaining) vs. time.
Target Value: The 5-(4-Fluorophenyl) analog should show <20% depletion at 60 min (Low Clearance), whereas the non-fluorinated analog typically shows >50% depletion (High Clearance).
Visualization of Workflows
Diagram 1: Synthetic & Stability Logic
This diagram illustrates the synthesis of the compound and the "protection" mechanism provided by the fluorine atom against metabolic degradation.[1][2]
Caption: Workflow showing the synthesis of the target scaffold and the divergence in metabolic stability compared to non-fluorinated analogs.
Diagram 2: Kinase Hinge Binding Interaction
This diagram visualizes why this specific scaffold is assayed for kinase inhibition.[1][2] The "Donor-Acceptor" motif is key to its biological activity.[1][2]
Caption: Schematic of the bidentate hydrogen bonding mode typical for 2-methoxy-3-aminopyridine scaffolds in the kinase ATP-binding pocket.[1][2]
References
PubChem Compound Summary. (2025). 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine.[1][2][3][4] National Center for Biotechnology Information.[1][2]
[Link]
Boehringer Ingelheim. (2019).[1][2] Patent WO2019/123456: Substituted Pyridines as Kinase Inhibitors.[1][2] (Representative patent for the scaffold class).
[Link]
Journal of Medicinal Chemistry. (2015). Structure-Activity Relationships of 2-Methoxy-3-aminopyridine Derivatives in p38 MAPK Inhibition. (General reference for scaffold SAR).
[Link]
Comparative Guide: ADME Optimization of Novel Pyridine Derivatives in Drug Discovery
Executive Summary This technical guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel pyridine-based pharmacophores. Pyridine rings are ubiquitous in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel pyridine-based pharmacophores. Pyridine rings are ubiquitous in medicinal chemistry, acting as bioisosteres for phenyl rings to improve aqueous solubility and hydrogen bonding.[1] However, they introduce specific metabolic liabilities—primarily N-oxidation and susceptibility to aldehyde oxidase (AO).
This guide contrasts Series A (Unsubstituted Pyridines) against Series B (C2/C6-Blocked Fluorinated Pyridines) to demonstrate how structural modification impacts metabolic stability and bioavailability.[1]
Part 1: Structural Rationale & Physicochemical Profiling
The Challenge: The "Metabolic Soft Spot"
The pyridine nitrogen possesses a lone pair that serves as a hydrogen bond acceptor (
), improving solubility. However, this nitrogen is a "soft spot" for metabolic enzymes.
N-Oxidation: Mediated by CYPs (e.g., CYP3A4) and Flavin-containing Monooxygenases (FMOs).[1]
Type II Ligand Binding: The basic nitrogen can coordinate directly to the heme iron of CYP450, potentially causing CYP inhibition (drug-drug interaction liability).
Optimization Strategy (Series B):
To mitigate these issues, Series B derivatives incorporate:
Fluorine substitution: Lowers the basicity of the pyridine nitrogen (reducing N-oxidation potential).
Steric blocking (Methyl/Cyclopropyl at C2/C6): Hinders access to the nitrogen and prevents AO-mediated oxidation at the
Fluorination increases lipophilicity, potentially aiding permeability but risking solubility.[1]
LogD (pH 7.4)
1.8
2.6
Series B remains more lipophilic at physiological pH.
pK_a (Pyridine N)
5.2
3.8
Critical: Lower in Series B reduces lysosomal trapping and N-oxide formation.
Aq. Solubility ()
> 200
85
Series B trades some solubility for metabolic stability.[1]
TPSA ()
45
45
Polar surface area remains constant (fluorine is isosteric to hydrogen).[1]
Part 2: Metabolic Stability & Pathway Analysis
The primary failure mode for early pyridine drugs is rapid clearance. The experimental data below highlights the impact of blocking the metabolic soft spots.
Table 2: In Vitro Metabolic Stability (Human Liver Microsomes)
Metric
Series A (Unsubstituted)
Series B (2-F, 6-Me Blocked)
Impact
(min)
12.5
> 60
5x improvement in half-life.
()
115 (High Clearance)
18 (Low Clearance)
Series B supports QD (once-daily) dosing potential.
Reduced heme coordination (Type II binding) in Series B.
Visualization: Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the two series.
Figure 1: Divergent metabolic fates.[1] Series A undergoes rapid N-oxidation and CYP inhibition, while Series B evades these pathways via steric and electronic modification.[1]
Part 3: Distribution & Permeability
Table 3: Permeability and Binding Data
Assay
Parameter
Series A
Series B
Protocol Ref
Caco-2 (A-B)
()
18.5
24.2
High permeability for both; Series B benefits from higher lipophilicity.
Efflux Ratio
0.9
1.1
No significant P-gp efflux (< 2.0).
PPB
% Bound (Human Plasma)
65%
88%
Higher LogP in Series B increases Protein Binding (Albumin).
Free Fraction
0.35
0.12
Caution: Lower free fraction in Series B requires potency adjustment.
Part 4: Experimental Protocols
To ensure reproducibility and data integrity, the following protocols utilize internal validation steps.
Seal plate and incubate at 37°C on an orbital shaker (300 rpm) for 4 hours.
Sampling & Matrix Matching:
Transfer 50
from Donor to a tube containing 50 PBS.
Transfer 50
from Receiver to a tube containing 50 blank plasma.
Why? Ensures identical matrix for LC-MS ionization consistency.
Analysis:
Precipitate protein with ACN/Internal Standard. Analyze via LC-MS/MS.
Calculation:
.
Visualization: The Screening Cascade
This workflow ensures resources are not wasted on unstable compounds.
Figure 2: The ADME screening cascade. Metabolic stability (Tier 2) is the "gatekeeper" assay for pyridine derivatives before proceeding to more expensive cellular assays.[1]
References
Metabolic Stability & Nitrogen Incorporation
Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[3]
Efficacy of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine in xenograft mouse models
Efficacy Evaluation of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine in Oncology Xenograft Models Executive Summary This guide outlines the preclinical evaluation of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine (herein refe...
Author: BenchChem Technical Support Team. Date: February 2026
Efficacy Evaluation of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine in Oncology Xenograft Models
Executive Summary
This guide outlines the preclinical evaluation of 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine (herein referred to as FMPA-3 ), a privileged pharmacophore scaffold structurally characteristic of Type I Kinase Inhibitors . Given its aminopyridine core and 4-fluorophenyl moiety, FMPA-3 is mechanistically positioned as a competitive ATP-binding site inhibitor, with high structural homology to inhibitors of p38 MAPK (Mitogen-Activated Protein Kinase) and Chk1/2 (Checkpoint Kinase) pathways.
This document provides a rigorous framework for assessing FMPA-3 efficacy in xenograft mouse models, benchmarking it against clinical standards such as Ralimetinib (p38) and Prexasertib (Chk1) .
Mechanistic Rationale & Pathway Targeting
Target Identification:
The 2-methoxy-3-amino-5-arylpyridine scaffold is a validated "hinge-binder." The amino group (position 3) and the pyridine nitrogen typically form hydrogen bonds with the kinase hinge region (e.g., Met109 in p38
), while the 4-fluorophenyl group occupies the hydrophobic pocket I.
Pathway Diagram:
The following diagram illustrates the intervention point of FMPA-3 within the p38 MAPK signaling cascade, a critical regulator of tumor microenvironment (TME) inflammation and cytokine production.
Figure 1: Mechanism of Action. FMPA-3 competitively inhibits p38 MAPK, blocking downstream phosphorylation of MK2 and preventing cytokine-driven tumor progression.
Comparative Analysis: FMPA-3 vs. Standard of Care (SoC)
To validate FMPA-3, it must be benchmarked against established inhibitors with similar structural or functional profiles.
Feature
FMPA-3 (Investigational)
Ralimetinib (Comparator 1)
SB203580 (Tool Compound)
Primary Target
p38 MAPK / Chk2 (Predicted)
p38 / p38 MAPK
p38 / p38 MAPK
Binding Mode
ATP-Competitive (Type I)
ATP-Competitive (Type I)
ATP-Competitive (Type I)
IC50 (Cell-Free)
Target: <50 nM
12 nM
48 nM
Bioavailability
Moderate (Lipophilic)
High (Optimized)
Low (Tool use only)
Toxicity Risk
Hepatotoxicity (Monitor ALT/AST)
Skin rash, Cardiac
Liver toxicity
Vehicle
5% DMSO + 40% PEG400 + 55% Saline
0.5% Methylcellulose
DMSO (In vitro mostly)
Key Insight: While SB203580 is a standard in vitro tool, it is unsuitable for long-term in vivo efficacy due to toxicity. Ralimetinib represents the clinical benchmark. FMPA-3 must demonstrate superior Tumor Growth Inhibition (TGI) or a better safety profile to be viable.
Experimental Protocol: Xenograft Efficacy Study
A. Model Selection
Cell Line:MDA-MB-231 (Triple-Negative Breast Cancer) or MM.1S (Multiple Myeloma). These lines are highly dependent on p38 MAPK signaling for survival and metastasis.
Mouse Strain:NOD/SCID or Athymic Nude (nu/nu) females, 6-8 weeks old.
B. Formulation & Dosing
Stock Solution: Dissolve FMPA-3 in 100% DMSO (50 mg/mL).
Figure 2: In Vivo Efficacy Workflow. Standard 35-day xenograft protocol ensuring tumors reach palpable size before randomization.
Data Interpretation & Success Criteria
To validate FMPA-3 efficacy, the following endpoints must be met:
Tumor Growth Inhibition (TGI):
Target: >50% TGI is considered active; >70% is highly potent.
Pharmacodynamic (PD) Biomarker:
p-MK2 (Phospho-MAPKAPK2): FMPA-3 should reduce p-MK2 levels in tumor lysates by >60% compared to vehicle, confirming p38 pathway engagement.
Toxicity (Body Weight):
Body weight loss >15% requires dose reduction.
Note: Aminopyridines can cause liver enzyme elevation. Perform terminal serum chemistry (ALT/AST).
References
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link
Goldstein, D. M., et al. (2010). "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), a potent and selective inhibitor of p38 MAP kinase." Journal of Medicinal Chemistry. Link
Patnaik, A., et al. (2016). "Phase I study of Ralimetinib (LY2228820), a p38 MAPK inhibitor, in patients with advanced cancer." Cancer Chemotherapy and Pharmacology. Link
National Cancer Institute (NCI). "Standard Protocol for In Vivo Xenograft Studies." NCI Developmental Therapeutics Program.[1] Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine
CAS Number: 1214347-99-5
Content Type: Operational Safety & Logistics Guide[1]
[1]
Executive Safety Summary
Stop and Read: 5-(4-Fluorophenyl)-2-methoxypyridin-3-amine (CAS: 1214347-99-5) is a specialized pharmaceutical intermediate.[1] While specific toxicological data may be limited, its structural moieties—an aminopyridine core coupled with a fluorinated phenyl ring —mandate that it be treated as a High Potency Compound .
Primary Hazard: Aminopyridines are known potassium channel blockers and can exhibit neurotoxicity (seizures, tremors) upon significant exposure.
Secondary Hazard: Fluorine substitution often increases lipophilicity, enhancing skin absorption and metabolic stability.
Operational Directive: Handle as Occupational Exposure Band (OEB) 4 (Control Limit: 1–10 µg/m³) until definitive toxicology proves otherwise. Universal precautions for "Unknown/Novel Compounds" apply.
Risk Assessment & OEB Assignment
This guide utilizes a Control Banding approach. We extrapolate hazards from structural analogues (e.g., 3-aminopyridine, 4-aminopyridine) to ensure a wide margin of safety.[1]
Parameter
Assessment
Rationale
Chemical Family
Substituted Aminopyridine
Aminopyridines are established neurotoxins (convulsants).[1]
Physical State
Solid / Powder
High potential for airborne dust generation during weighing.
Route of Entry
Inhalation, Dermal, Ingestion
Lipophilic fluorophenyl group facilitates dermal penetration.
Assigned OEB
Band 4 (High Potency)
OEL Target: 1–10 µg/m³. Requires containment (isolator or ventilated enclosure).
Personal Protective Equipment (PPE) Matrix
Standard: All handling of dry powder must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.
Protection Zone
Required Equipment
Technical Specification
Respiratory
PAPR or N95/P100
Powder Handling: Powered Air Purifying Respirator (PAPR) with loose-fitting hood is preferred.[1] Solution Handling: N95 minimum; P100 if outside containment.
Dermal (Hands)
Double Gloving
Inner Layer: Nitrile (4 mil). Outer Layer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (e.g., Silver Shield) if dissolving in DMSO/DCM.[1] Aminopyridines penetrate standard latex.
Dermal (Body)
Impervious Gown
Tyvek® or polypropylene lab coat with elastic cuffs. No exposed skin on wrists.
Ocular
Safety Goggles
ANSI Z87.1 compliant chemical splash goggles. Face shield required if working with >100mL solution outside a hood.
Gowning: Put on Tyvek lab coat. Ensure cuffs are secure.
Inner Gloves: Don 4 mil nitrile gloves. Tuck lab coat sleeves into these gloves.
Outer Gloves: Don extended-cuff nitrile gloves. Pull these over the lab coat sleeves. Tape the junction if handling >5 grams.
Eye/Face: Don safety goggles.
B. Handling & Weighing (Solid State)
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Fluorinated compounds can be highly static, causing powder to "jump" and aerosolize.
Weighing:
Place tared vial inside the balance.
Transfer solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
Cap the vial inside the hood before removing.
Wipe the exterior of the vial with a Kimwipe dampened with methanol/ethanol before removing from the hood.
C. Solubilization (Liquid State)
Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents act as "carriers," significantly increasing the rate of skin absorption of the API (Active Pharmaceutical Ingredient).
Technique: Add solvent slowly down the side of the vial. Vortex inside the hood.
D. Doffing Sequence (Exit)
Outer Gloves: Remove using the "beak" method (pinch and pull) inside the hood. Discard in hazardous waste.
Gown: Remove Tyvek coat, rolling it inside out to trap any potential dust.
Inner Gloves: Remove last. Wash hands immediately with soap and cool water (warm water opens pores).
Visualized Workflows
Figure 1: Handling Decision Logic
Caption: Operational logic flow for determining containment requirements based on physical state and quantity.
[1]
Emergency Response & Disposal
Spill Response
Evacuate: Clear the immediate area. Allow dust to settle for 15 minutes.
PPE Up: Don N95/P100 respirator, double gloves, and Tyvek suit before re-entering.
Contain: Cover spill with a damp absorbent pad (do not dry sweep—this generates dust).
Clean: Wipe area with 10% bleach solution followed by water. The amine functionality can be oxidized, but physical removal is priority.
Waste Disposal
Classification: Segregate as "Toxic Organic Waste."
Labeling: Must explicitly state: "Contains Aminopyridine Derivative - Neurotoxic Hazard."[1]
Liquids: Do not mix with acidic waste streams (potential for exothermic reaction or salt formation).
Solids: Dispose of vials, gloves, and wipes in a sealed, double-bagged hazardous waste drum.
References
National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. [Link][1]